N,N'-bis(3,3-diethoxypropyl)butane-1,4-diamine;nitric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(3,3-diethoxypropyl)butane-1,4-diamine;nitric acid is a chemical compound with the molecular formula C18H42N4O10. . This compound is characterized by its unique structure, which includes two diethoxypropyl groups attached to a butane-1,4-diamine backbone, and it forms a nitrate salt with nitric acid.
Preparation Methods
The synthesis of N,N’-bis(3,3-diethoxypropyl)butane-1,4-diamine;nitric acid typically involves the reaction of 1,4-butanediamine with 3,3-diethoxypropyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with nitric acid to form the nitrate salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N,N’-bis(3,3-diethoxypropyl)butane-1,4-diamine;nitric acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N’-bis(3,3-diethoxypropyl)butane-1,4-diamine;nitric acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving the interaction of amines with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N’-bis(3,3-diethoxypropyl)butane-1,4-diamine;nitric acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s diethoxypropyl groups may facilitate its binding to specific sites, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N,N’-bis(3,3-diethoxypropyl)butane-1,4-diamine;nitric acid can be compared with other similar compounds such as:
N,N’-bis(3,4-dimethoxybenzylidene)butane-1,4-diamine: This compound has a similar but distinct structure, with dimethoxybenzylidene groups instead of diethoxypropyl groups.
N,N’-bis-trityl-butane-1,4-diamine: Another related compound with trityl groups attached to the butane-1,4-diamine backbone. The uniqueness of N,N’-bis(3,3-diethoxypropyl)butane-1,4-diamine;nitric acid lies in its specific functional groups and their effects on its chemical and biological properties.
Properties
CAS No. |
41365-82-6 |
---|---|
Molecular Formula |
C18H42N4O10 |
Molecular Weight |
474.5 g/mol |
IUPAC Name |
N,N'-bis(3,3-diethoxypropyl)butane-1,4-diamine;nitric acid |
InChI |
InChI=1S/C18H40N2O4.2HNO3/c1-5-21-17(22-6-2)11-15-19-13-9-10-14-20-16-12-18(23-7-3)24-8-4;2*2-1(3)4/h17-20H,5-16H2,1-4H3;2*(H,2,3,4) |
InChI Key |
YQZBUFGLBLAANZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CCNCCCCNCCC(OCC)OCC)OCC.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.